3-chloro-N-(2-ethyl-6-methylphenyl)propanamide
Overview
Description
“3-chloro-N-(2-ethyl-6-methylphenyl)propanamide” is a chemical compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular formula of “3-chloro-N-(2-ethyl-6-methylphenyl)propanamide” is C12H16ClNO . The molecular weight is 225.71500 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-N-(2-ethyl-6-methylphenyl)propanamide” include its molecular formula C12H16ClNO and molecular weight 225.71500 . More detailed properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Research has explored compounds with similar structures for their potential as neurokinin-1 (NK1) receptor antagonists. These compounds have shown effectiveness in preclinical tests relevant to clinical efficacy in treating conditions like emesis and depression (Harrison et al., 2001).
Solubility Studies
The solubility of structurally similar compounds in various solvent mixtures has been determined, providing insights into their physical and chemical properties which are crucial for drug formulation and material science applications (Pascual et al., 2017).
Synthesis and Characterization
Facile and convenient synthesis methods have been developed for impurities related to herbicides, showcasing the importance of such compounds in agricultural science and organic chemistry (Behera, Mohanta, & Pati, 2022).
Pharmacokinetics and Metabolism
Studies on similar compounds, particularly those acting as selective androgen receptor modulators, have provided detailed insights into their pharmacokinetics and metabolism in preclinical models. This research helps in understanding the drug's behavior in the body, which is essential for the development of new therapeutic agents (Wu et al., 2006).
Metabolic Pathway Elucidation
The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes has been analyzed, contributing to the understanding of how these compounds are processed in the body and their potential toxicological impacts (Coleman et al., 2000).
Chiral Synthesis
The asymmetric synthesis of chiral alcohols using microbial reductases has been explored, demonstrating the potential of biocatalysis in producing enantiomerically pure compounds for pharmaceutical applications (Choi et al., 2010).
Safety and Hazards
Sigma-Aldrich sells “3-chloro-N-(2-ethyl-6-methylphenyl)propanamide” as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
properties
IUPAC Name |
3-chloro-N-(2-ethyl-6-methylphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-10-6-4-5-9(2)12(10)14-11(15)7-8-13/h4-6H,3,7-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXIAWWBGISFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395033 | |
Record name | 3-chloro-N-(2-ethyl-6-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-ethyl-6-methylphenyl)propanamide | |
CAS RN |
349097-68-3 | |
Record name | 3-chloro-N-(2-ethyl-6-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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